α-naphtylméthacrylate

Vue d'ensemble

Description

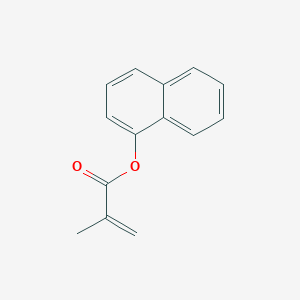

alpha-naphthyl methacrylate is an organic compound that belongs to the family of methacrylate esters. It is derived from methacrylic acid and naphthol, and it is known for its applications in polymer chemistry. The compound is characterized by the presence of a naphthyl group attached to the methacrylate moiety, which imparts unique properties to the resulting polymers.

Applications De Recherche Scientifique

alpha-naphthyl methacrylate has a wide range of applications in scientific research:

Polymer Chemistry: Used to create polymers with specific photophysical properties, such as fluorescence excimers and triplet states under photoirradiation.

Material Science: Employed in the development of plastic scintillators for radiation detection.

Biocompatible Materials: Utilized in the creation of biocompatible polymeric implants and prosthetic devices.

Optical Applications: Applied in the production of optical materials with adjustable physical-mechanical and optical characteristics.

Mécanisme D'action

Target of Action

Alpha-naphthyl methacrylate is primarily used in the field of polymer chemistry . It is a monomer that can be polymerized to form polymers with specific properties . The primary targets of this compound are therefore the polymer chains where it is incorporated during the polymerization process .

Mode of Action

The compound interacts with its targets through a process known as radical polymerization . In this process, alpha-naphthyl methacrylate acts as a monomer, reacting with other monomers to form a polymer chain . The resulting changes include the formation of a polymer with properties that depend on the nature of the monomers used .

Biochemical Pathways

The polymerization process can be considered a biochemical pathway, with the compound serving as a key player in the formation of the polymer chain .

Pharmacokinetics

Given its use in polymer chemistry, it is likely that these properties would be significantly influenced by the compound’s chemical structure and the conditions under which it is used .

Result of Action

The primary result of alpha-naphthyl methacrylate’s action is the formation of a polymer with specific properties . The exact properties of the resulting polymer would depend on the other monomers used in the polymerization process .

Action Environment

The action, efficacy, and stability of alpha-naphthyl methacrylate are influenced by various environmental factors. These include the temperature and pressure conditions under which the polymerization process takes place, as well as the presence of other chemicals that may react with the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

alpha-naphthyl methacrylate can be synthesized through the esterification of methacrylic acid with naphthol. One common method involves the reaction of methacryloyl chloride with 2-naphthol in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as argon, and requires the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction mixture is often degassed using the freeze-thaw technique and heated to specific temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of naphthyl methacrylate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

alpha-naphthyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize under ultraviolet (UV) or visible light (VL) irradiation, often in the presence of photoinitiators like dimethoxyphenylacetophenone.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Polymerization: UV or VL irradiation, photoinitiators such as dimethoxyphenylacetophenone or 9,10-phenanthrenequinone.

Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Polymerization: The major product is poly(naphthyl methacrylate), which can exhibit unique photophysical properties.

Substitution: Substituted naphthyl methacrylates with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-alpha-naphthyl methacrylate

- 2-alpha-naphthyl methacrylate

- 1-Bromo-2-naphthyl methacrylate

- 2-Vinylnaphthalene

- Poly(ether sulfone)

- Poly(N-vinylcarbazole)

Uniqueness

Compared to other similar compounds, it offers a balance of reactivity and stability under various irradiation conditions .

Activité Biologique

Alpha-naphthyl methacrylate (ANM) is an organic compound characterized by its methacrylate functional group attached to the alpha position of naphthalene. It has garnered attention in various fields, particularly in polymer chemistry, due to its ability to undergo radical polymerization and form unique polymeric structures. This article explores the biological activity of ANM, highlighting its antimicrobial properties, potential applications in biocompatible materials, and relevant case studies.

- Molecular Formula : C₁₄H₁₂O₂

- Molecular Weight : Approximately 212.24 g/mol

- State at Room Temperature : Colorless liquid

ANM is synthesized through the reaction of naphthol with methacrylic acid, leading to its unique structure that influences its interactions and properties within polymer matrices.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of naphthyl compounds exhibit significant antimicrobial activity. For instance, polyamine conjugates containing naphthyl groups showed potent effects against various microbial strains, including Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong bactericidal activity .

Table 1: Antimicrobial Activity of Naphthyl Derivatives

| Compound | Microbial Strain | MIC (µM) |

|---|---|---|

| 1-Naphthyl | S. aureus | 3.15 |

| 1-Naphthyl | MRSA | ≤0.25 |

| 2-Naphthyl | C. neoformans | 0.29 |

| Polyamine PA-3 | P. aeruginosa | 0.29 |

| Polyamine PA-3 | E. coli | ≤0.29 |

The data suggests that while some naphthyl derivatives are less active, longer-chain polyamines with naphthyl capping exhibit enhanced antimicrobial effects, making them candidates for further optimization as antibiotic enhancers .

Polymerization and Biocompatibility

Alpha-naphthyl methacrylate is primarily utilized in polymer chemistry to create polymers with specific photophysical properties. The radical polymerization process allows for the formation of poly(naphthyl methacrylate), which can be engineered for various applications, including biocompatible materials for implants and prosthetics . The unique properties of these polymers can be tailored by modifying the chemical structure of the methacrylate monomers used.

Table 2: Applications of ANM in Polymer Chemistry

| Application | Description |

|---|---|

| Biocompatible Materials | Used in creating implants and prosthetic devices |

| Optical Applications | Production of optical materials with adjustable properties |

| Material Science | Development of plastic scintillators for radiation detection |

Case Study 1: Antimicrobial Enhancement

A study investigated the effectiveness of naphthyl-substituted polyamines as antimicrobial agents. The results indicated that certain compounds significantly enhanced the activity of traditional antibiotics against resistant strains like MRSA. Notably, analogues with longer polyamine chains demonstrated a greater than 32-fold increase in activity when combined with doxycycline .

Case Study 2: Biocompatibility Testing

Research on poly(naphthyl methacrylate) highlighted its potential for use in medical applications due to its favorable biocompatibility profile. In vitro tests showed minimal cytotoxicity against human cell lines, suggesting that ANM-derived polymers could be safely used in biomedical devices .

Propriétés

IUPAC Name |

naphthalen-1-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYCQBKSRWZZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31547-85-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31547-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60398930 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19102-44-4 | |

| Record name | Naphthyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19102-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of naphthyl methacrylate?

A1: 1-Naphthyl methacrylate has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. 2-Naphthyl methacrylate shares the same formula and weight.

Q2: Is there any spectroscopic data available for naphthyl methacrylate?

A2: Yes, researchers have used various spectroscopic techniques to characterize naphthyl methacrylate. For instance, 1H NMR spectroscopy has been extensively employed to study the structure of the monomer, its interactions with solvents, and the tacticity of the resulting polymers. [, , , , ]

Q3: How does the choice of solvent affect the polymerization of naphthyl methacrylate?

A3: The polymerization of naphthyl methacrylate is significantly influenced by the solvent used. Studies have shown that solvents with higher dielectric constants, such as acetone and acetonitrile, lead to polymers with a higher content of isotactic triads. This is attributed to the interaction of the solvent with the monomer, affecting its conformation and reactivity during polymerization. [, , , , , ]

Q4: What is the glass transition temperature (Tg) of poly(naphthyl methacrylate)?

A4: The Tg of poly(naphthyl methacrylate) depends on factors such as the isomer used and the polymerization method. For instance, poly(1-naphthyl methacrylate) prepared in microemulsions exhibited a Tg of 145–147 °C, which was higher than that of the polymer prepared in solution (Tg = 142 °C). []

Q5: What unique properties do poly(naphthyl methacrylate)s offer for material applications?

A5: Poly(naphthyl methacrylate)s are intriguing for their potential in various applications. For example, chloromethylated poly(naphthyl methacrylate)s have shown promise as electron beam and photoresist materials in lithographic processes. [] Additionally, copolymers containing naphthyl methacrylate have been explored for their photoresponsive behavior, including luminescence switching and thermal sensitivity. [, , , , ]

Q6: Does naphthyl methacrylate participate in intermolecular interactions?

A6: Yes, naphthyl methacrylate can engage in various intermolecular interactions. The naphthalene ring exhibits electron-donating properties and can form donor-acceptor complexes with electron-accepting molecules like tetracyanoethylene. [, , ]

Q7: How do these interactions affect the polymerization behavior of naphthyl methacrylate?

A7: Intermolecular interactions can significantly influence the polymerization kinetics and copolymerization behavior of naphthyl methacrylate. For instance, the presence of electron acceptors can alter the reactivity ratios of the monomer during copolymerization. [, , , ]

Q8: What is the significance of charge-transfer complex formation in naphthyl methacrylate systems?

A8: Charge-transfer complex formation between naphthyl methacrylate and other monomers like picryl methacrylate can impact copolymerization behavior. Studies have shown that the solvent used can affect the composition of the copolymer due to its influence on the charge-transfer interactions between the monomers. []

Q9: What are the potential applications of naphthyl methacrylate-based polymers in various fields?

A9: Naphthyl methacrylate-based polymers hold promise for diverse applications, including:

- Microelectronics: As electron beam and photoresist materials due to their sensitivity to radiation. []

- Sensors and actuators: Exploiting their photoresponsive and thermo-responsive properties for applications in sensing and actuation. [, ]

- Biomedical applications: Incorporation into stimuli-responsive membranes for drug delivery and separation processes. []

- Optical devices: Utilizing their fluorescence properties for the development of light-emitting materials and sensors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.